molecular formula C5H9Cl2N3 B2610108 Pyrimidin-2-ylmethanamine dihydrochloride CAS No. 1423031-16-6

Pyrimidin-2-ylmethanamine dihydrochloride

Cat. No.: B2610108
CAS No.: 1423031-16-6
M. Wt: 182.05
InChI Key: AQTAWMYRWLBOMP-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C5H7N3.2HCl. It is a derivative of pyrimidine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-2-ylmethanamine dihydrochloride typically involves the reaction of pyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrimidin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of pyrimidin-2-ylmethanamine dihydrochloride involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands. These interactions can lead to the disruption of cellular processes and ultimately result in the desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Aminomethylpyrimidine hydrochloride
  • Pyrimidine-2-carbaldehyde
  • 2-Pyrimidinylmethanol

Comparison: Pyrimidin-2-ylmethanamine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Compared to similar compounds, it has distinct properties that make it suitable for specific applications in scientific research and industry .

Properties

IUPAC Name

pyrimidin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-4-5-7-2-1-3-8-5;;/h1-3H,4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTAWMYRWLBOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-16-6
Record name pyrimidin-2-ylmethanamine dihydrochloride
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